molecular formula C13H13ClN2O3S2 B5606236 N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

Cat. No. B5606236
M. Wt: 344.8 g/mol
InChI Key: LDRZJYQAVGYHSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves Gewald reaction conditions. For instance, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide was synthesized starting with acetamide prepared by cold condensation of aniline and ethylcynoacetate, followed by a reaction with p-chloro acetophenone, sulphur, and diethyl amine (Bhattacharjee, Saravanan, & Mohan, 2011). This process illustrates the complexity and the specific conditions required for the synthesis of such compounds, which include the need for precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of thiophene derivatives reveals important features about their reactivity and potential applications. For example, crystal structure analysis provides insights into the arrangement of atoms within the molecule and how this influences its properties. Studies on similar compounds show detailed molecular geometries obtained through X-ray diffraction studies, highlighting the coplanarity or perpendicular arrangement of thiophene rings and their implications on electronic properties (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Chemical Reactions and Properties

N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide can undergo various chemical reactions, illustrating its reactivity. Novel reactions of N-sulfonylamines with azirines, for instance, showcase the formation of thiadiazoles, oxathiazoles, and acrylamidines, shedding light on the versatility and reactivity of sulfonamide-containing compounds (Tornus, Schaumann*, & Adiwidjaja, 1996).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments and for various applications. These properties are determined using analytical techniques such as X-ray diffraction and NMR spectroscopy, providing detailed insights into the compound's stability, solubility, and structural characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming derivatives, are essential for the application of this compound in chemical synthesis and other applications. Studies on related compounds illustrate the importance of sulfonamide moieties in determining the reactivity and the potential for creating a wide range of derivatives with varying biological and chemical properties (Cremlyn, Goulding, Swinbourne, & Kin-Man Yung, 1981).

properties

IUPAC Name

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-16(2)21(18,19)11-7-12(20-8-11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRZJYQAVGYHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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